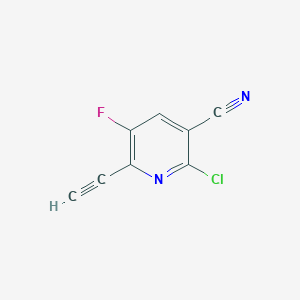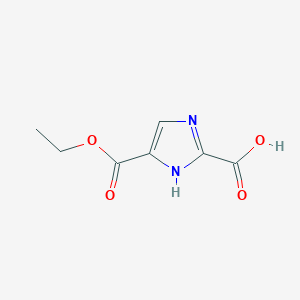
3-Methylquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylquinoline-6-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with a methyl group at the third position and a carboxylic acid group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, the reaction of 2-aminobenzaldehyde with acetone under acidic conditions can yield the desired quinoline derivative .
Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. This method is known for producing quinoline derivatives with high yields .
Industrial Production Methods:
Industrial production of this compound often involves optimizing the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
3-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
- Oxidation products include quinoline-6-carboxylic acid derivatives.
- Reduction products include quinoline-6-methanol or quinoline-6-aldehyde derivatives.
- Substitution products vary depending on the reagents used and the positions of substitution on the quinoline ring .
Scientific Research Applications
3-Methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to anticancer effects. The carboxylic acid group can enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: Lacks the methyl group at the third position, which can influence its biological activity and chemical reactivity.
2-Methylquinoline-6-carboxylic acid: Has the methyl group at the second position, leading to different steric and electronic effects.
4-Hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group at the fourth position, which can significantly alter its chemical properties and biological activities
Uniqueness:
3-Methylquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This combination of functional groups can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-4-9-5-8(11(13)14)2-3-10(9)12-6-7/h2-6H,1H3,(H,13,14) |
InChI Key |
ZYYUYXNNFUIYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)

![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)




![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)



